

# Interpreting the $^1\text{H}$ NMR Spectrum of 6-Benzyloxyindole: A Technical Guide

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## Compound of Interest

Compound Name: 6-Benzyloxyindole

Cat. No.: B015660

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This in-depth technical guide provides a comprehensive analysis of the  $^1\text{H}$  Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectrum of **6-benzyloxyindole**. This key heterocyclic compound is a valuable intermediate in the synthesis of various biologically active molecules. A thorough understanding of its spectral features is paramount for structural confirmation, purity assessment, and as a reference for the characterization of more complex derivatives.

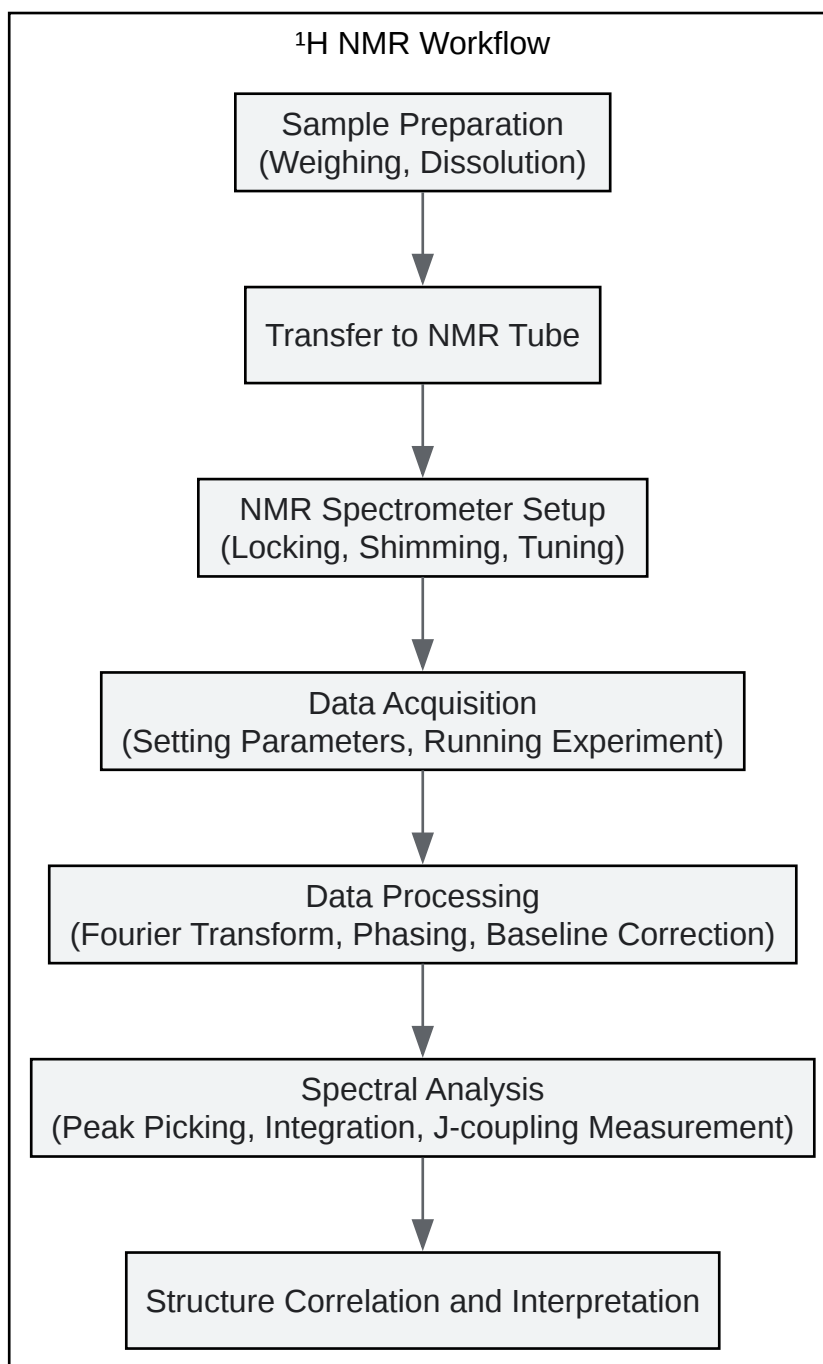
## Predicted $^1\text{H}$ NMR Spectral Data of 6-Benzyloxyindole

The following table summarizes the predicted chemical shifts ( $\delta$ ), multiplicities, and coupling constants (J) for the protons of **6-benzyloxyindole**. These values are based on the analysis of closely related structures and established principles of NMR spectroscopy for indole derivatives.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1 (NH)	~8.0	br s	-	1H
H-3	~6.4	dd	J = 3.1, 0.8 Hz	1H
H-2	~7.1	t	J = 2.8 Hz	1H
H-4	~7.5	d	J = 8.5 Hz	1H
H-5	~6.8	dd	J = 8.5, 2.2 Hz	1H
H-7	~7.1	d	J = 2.2 Hz	1H
-OCH <sub>2</sub> -	~5.1	s	-	2H
Phenyl H (ortho)	~7.4	m	-	2H
Phenyl H (meta)	~7.3	m	-	2H
Phenyl H (para)	~7.3	m	-	1H

## Structural and Spectral Correlation

The structure of **6-benzyloxyindole** with the proton numbering convention is presented below. This diagram is essential for correlating the spectral data with the specific protons in the molecule.



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